

Technical Guide: Solubility Profile & Handling of H-Pro-Gly-NH₂[1][2]·HCl

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Compound of Interest

Compound Name: H-Pro-Gly-NH₂-HCl

CAS No.: 51952-37-5

Cat. No.: B1445514

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Executive Summary

H-Pro-Gly-NH₂[1][2][3][4]·HCl (CAS: 51952-37-5) is a hydrophilic, ionic dipeptide salt.[1][2] Its solubility is governed by the competition between its crystal lattice energy (stabilized by ionic interactions between the protonated amine and chloride ion) and the solvation energy provided by the solvent.[2]

- Primary Solvents: Water, Methanol, Dimethyl Sulfoxide (DMSO).[2]
- Poor Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF).[2]
- Non-Solvents: Hexanes, Diethyl Ether, Chloroform.[2]

Researchers should handle this compound as a hygroscopic solid, requiring storage in desiccated conditions to prevent spontaneous dissolution in atmospheric moisture.

Physicochemical Basis of Solubility[2][5]

To understand why this peptide behaves as it does, we must analyze its structural components.

Component	Chemical Feature	Impact on Solubility
L-Proline (N-term)	Pyrrolidine ring (Secondary amine)	High water solubility; disrupts secondary structure (prevents aggregation).[1][2]
Glycine (C-term)	Hydrogen side chain	Minimal steric hindrance; allows close solvent packing. [1][2]
C-terminal Amide		Strong H-bond donor/acceptor; increases polarity compared to free acid.[1][2]
Hydrochloride (HCl)	Ionic Counterion ()	Critical Factor: Transforms the amine into a cation (), drastically increasing lattice energy and requiring high-dielectric solvents (water/MeOH) for dissolution. [1][2]

Solvation Mechanism

The dissolution of H-Pro-Gly-NH₂[1][2]·HCl is driven by Ion-Dipole interactions.[1][2] In water, the high dielectric constant (

) shields the electrostatic attraction between the peptide cation and the chloride anion, allowing the hydration shell to form.[2] In non-polar solvents, the solvent cannot overcome the ionic lattice energy, resulting in suspension or precipitation.

Solubility Profile by Solvent Class[6]

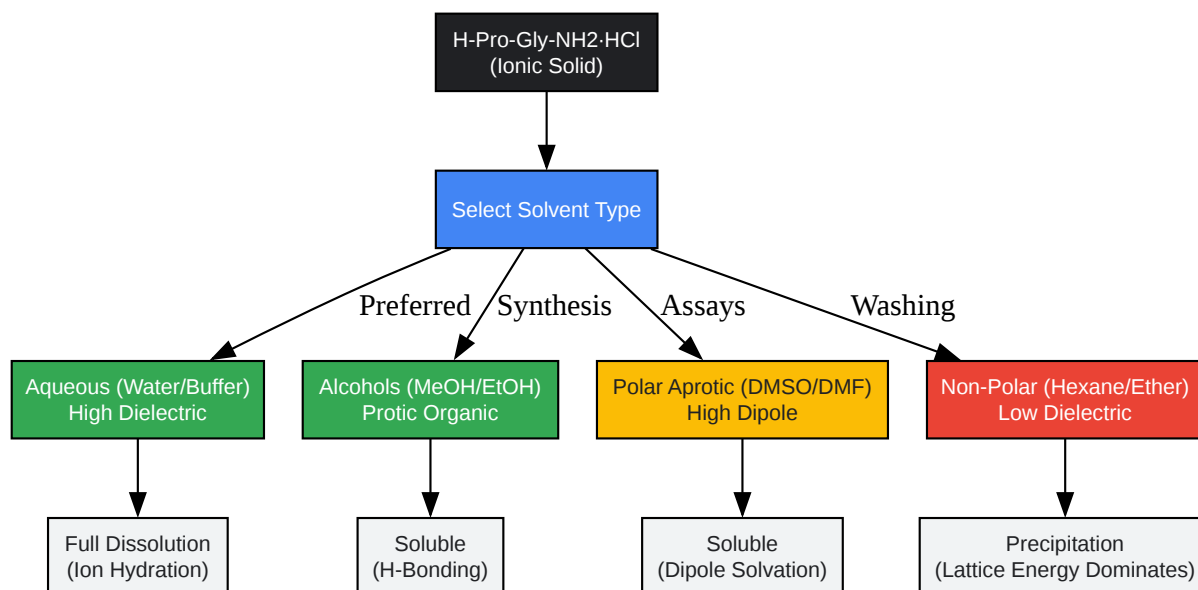
The following data summarizes the predicted solubility behavior based on the compound's polarity and ionic nature.

Table 1: Solubility Matrix

Solvent Class	Representative Solvents	Solubility Rating	Primary Interaction	Usage Recommendation
Aqueous	Water, PBS, 0.1M HCl	Excellent (>100 mg/mL)	Ion-Dipole, H-Bonding	Stock solutions, biological assays.[1][2]
Polar Protic	Methanol, Ethanol	Good (>20 mg/mL)	Dipole-Dipole, H-Bonding	Synthesis workup, crystallization.[1][2]
Polar Aprotic	DMSO, DMF	Good (>20 mg/mL)	Dipole-Dipole	Stock solutions for hydrophobic assays.[1][2]
Polar Aprotic (Low)	Acetonitrile (ACN), Acetone	Poor to Insoluble	Weak Dipole	HPLC mobile phase (requires water).[1][2]
Non-Polar	Hexane, DCM, Ether	Insoluble	Induced Dipole (Van der Waals)	Precipitation/Washing (antisolvent).[1][2]

Visualizing the Solvation Logic

The following diagram illustrates the decision process for solvent selection based on the peptide's ionic state.



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Figure 1: Solubility decision tree for H-Pro-Gly-NH₂[1][2]·HCl based on solvent polarity and dielectric properties.

Experimental Protocols

Since specific solubility limits can vary by batch (due to crystalline form or residual moisture), researchers must validate solubility empirically.[2]

Protocol A: Saturation Solubility Determination (Gravimetric)

Use this method to determine the exact mg/mL limit for formulation.[2]

- Preparation: Weigh 10 mg of H-Pro-Gly-NH₂·HCl into a 1.5 mL microcentrifuge tube.
- Addition: Add the target solvent in 10 µL increments.
- Agitation: Vortex for 30 seconds after each addition. If the solid persists, sonicate for 1 minute at ambient temperature (<30°C).[2]

- Observation: Continue adding solvent until the solution is optically clear (no particulates visible against a dark background).

- Calculation:

[2]

Protocol B: Visual "Crash" Test (for Purification)

Use this method to identify antisolvents for crystallization.[1][2]

- Dissolve 50 mg of peptide in 0.5 mL Methanol (Stock).
- Aliquot 100 μ L of Stock into three tubes.
- Add 1 mL of Diethyl Ether to Tube 1.
- Add 1 mL of Acetonitrile to Tube 2.
- Add 1 mL of Hexane to Tube 3.
- Result: Immediate white cloudiness indicates the peptide has reached its solubility limit (crashed out).[2] This confirms the solvent is a suitable antisolvent for purification.

Critical Handling & Stability

The "HCl" Factor

The hydrochloride salt is acidic in solution.

- pH Check: A 10 mg/mL solution in water will likely have a pH between 4.0 and 6.0.
- Buffer Incompatibility: If dissolving in a buffer sensitive to acidification (e.g., dilute bicarbonate), the pH may shift.[2] Always re-adjust pH after adding the peptide salt.

Hygroscopicity

H-Pro-Gly-NH₂[1][2]·HCl attracts water from the air.

- Symptom: The white powder turns into a sticky gum or liquid droplets.

- Prevention: Allow the storage vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly.

HPLC Considerations

When analyzing purity via HPLC:

- Mobile Phase: Use Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2]
- Injection Solvent: Dissolve the sample in Water or 5% Acetonitrile/Water.
- Warning: Do not dissolve in 100% Acetonitrile, as the sample may precipitate inside the injector loop or column head.

References

- PubChem. (n.d.).[2][5] Compound Summary: Glycine Hydrochloride.[5] National Library of Medicine. Retrieved February 4, 2026, from [Link][1][2]
 - Context: Provides physicochemical baseline for amino acid salt solubility.
- Context: Authoritative source for general peptide solubilization protocols based on charge and hydrophobicity.
- Context: Industrial standard for peptide handling and solvent selection.
- Context: Confirms CAS 51952-37-5 and commercial availability forms.

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Sources

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- 3. Antide | 112568-12-4 [chemicalbook.com]

- [4. TOS-GLY-PRO-LYS-AMC ACOH | 128202-25-5 \[chemicalbook.com\]](#)
- [5. Glycine Hydrochloride | C2H6ClNO2 | CID 22316 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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